molecular formula C21H12ClN3O B6595312 2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine CAS No. 2142681-84-1

2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine

Cat. No.: B6595312
CAS No.: 2142681-84-1
M. Wt: 357.8 g/mol
InChI Key: MPIJGSAWPMMKMU-UHFFFAOYSA-N
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Description

2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine is a heterocyclic aromatic compound It is characterized by the presence of a triazine ring substituted with a chloro group, a dibenzofuran moiety, and a phenyl group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival . By modulating this pathway, this compound can impact cell growth and apoptosis. Furthermore, this compound can influence the expression of genes involved in oxidative stress response, thereby affecting cellular redox balance and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling . Additionally, this compound can activate transcription factors by binding to specific DNA sequences, leading to changes in gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and increased oxidative stress .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with critical enzymes and cellular components . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites that can be further conjugated and excreted from the body . The interaction with cytochrome P450 enzymes can also affect the metabolic flux of other substrates, potentially leading to drug-drug interactions and altered pharmacokinetics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, binding proteins such as albumin can influence the distribution and localization of the compound within tissues, affecting its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . Targeting signals and post-translational modifications can direct the compound to these compartments, enhancing its interaction with relevant biomolecules and pathways . For example, nuclear localization allows the compound to modulate gene expression by interacting with transcription factors and DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dichloro-1,3,5-triazine with dibenzofuran-3-yl and phenyl substituents in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazine derivative, while oxidation can produce triazine oxides .

Scientific Research Applications

2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine is unique due to the presence of both dibenzofuran and phenyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

2-chloro-4-dibenzofuran-3-yl-6-phenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClN3O/c22-21-24-19(13-6-2-1-3-7-13)23-20(25-21)14-10-11-16-15-8-4-5-9-17(15)26-18(16)12-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIJGSAWPMMKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC4=C(C=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2142681-84-1
Record name 2-chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine
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